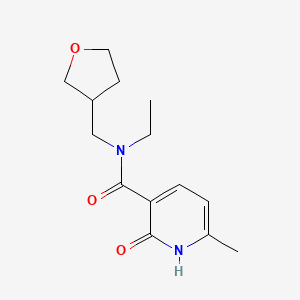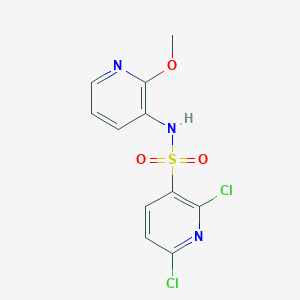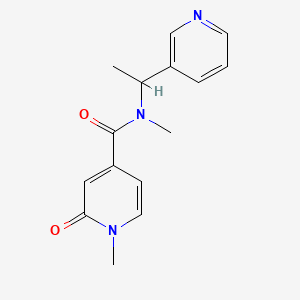
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide, also known as FPAC, is a chemical compound that has been studied for its potential use in scientific research. It is a piperazine derivative that has been synthesized in recent years and has shown promising results in various applications.
Mecanismo De Acción
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide acts as an agonist for the 5-HT1A receptor, which means it activates the receptor and produces a response. The 5-HT1A receptor is involved in the regulation of serotonin, a neurotransmitter that is involved in mood and anxiety. By activating the 5-HT1A receptor, this compound can modulate serotonin levels and potentially have an effect on mood and anxiety.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. It has been shown to have a high affinity for the 5-HT1A receptor, but its effects on serotonin levels and other neurotransmitters are not fully understood. This compound has also been shown to have low toxicity and minimal side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the receptor's function and potential therapeutic targets. This compound has also been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other compounds that may have more harmful effects.
One limitation of this compound is its specificity for the 5-HT1A receptor, which may limit its use in studying other neurotransmitter systems. This compound also has a short half-life, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide. One direction is to further investigate its potential as a PET imaging agent for the 5-HT1A receptor. Another direction is to study its effects on other neurotransmitter systems and potential therapeutic targets. Additionally, the synthesis of this compound could be optimized to produce higher yields and purity.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide involves several steps, including the reaction of 4-fluorobenzaldehyde with pyridine-2-carboxylic acid to form 4-(2-pyridyl)benzaldehyde. This intermediate is then reacted with piperazine and acetic anhydride to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been studied for its potential use as a PET imaging agent for the 5-HT1A receptor.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-(2-pyridin-2-ylacetyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c19-14-4-6-15(7-5-14)21-18(25)23-11-9-22(10-12-23)17(24)13-16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFRXOXPTRYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)



![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)

